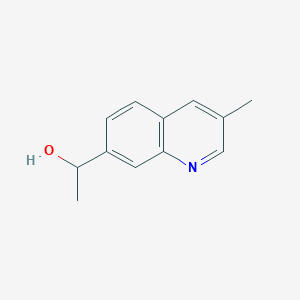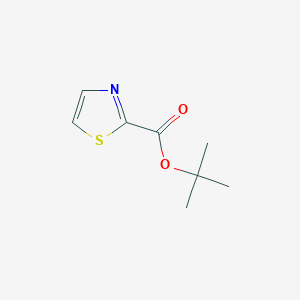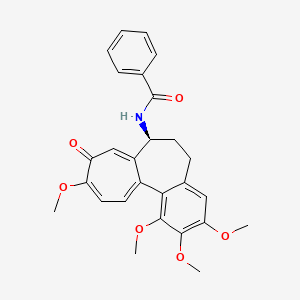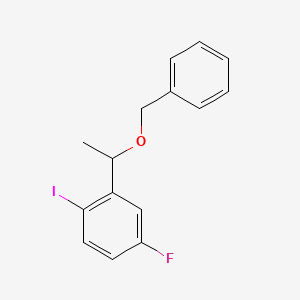
(R)-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide is an organic compound that features a pyrrolidine ring and a trifluoromethyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide typically involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of ®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Aplicaciones Científicas De Investigación
®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Pyrrolidin-3-ylmethanol
- ®-Pyrrolidine-3-methanol
- ®-3-Pyrrolidinemethanol
Uniqueness
®-N-(pyrrolidin-3-yl)-N-(trifluoromethyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C7H11F3N2O |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
N-[(3R)-pyrrolidin-3-yl]-N-(trifluoromethyl)acetamide |
InChI |
InChI=1S/C7H11F3N2O/c1-5(13)12(7(8,9)10)6-2-3-11-4-6/h6,11H,2-4H2,1H3/t6-/m1/s1 |
Clave InChI |
RCWAQKXXHCNXFG-ZCFIWIBFSA-N |
SMILES isomérico |
CC(=O)N([C@@H]1CCNC1)C(F)(F)F |
SMILES canónico |
CC(=O)N(C1CCNC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)






![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)


![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)

